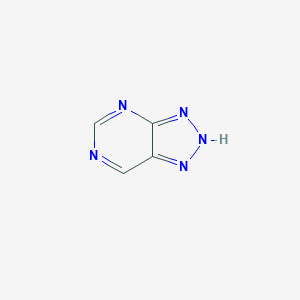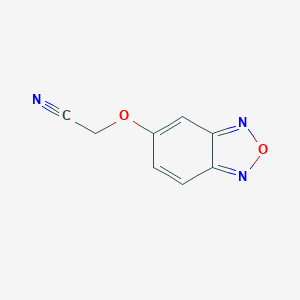
Methylbromessigsäure-2,2-d2
Übersicht
Beschreibung
Methyl bromoacetate-2,2-d2: is a deuterated derivative of methyl bromoacetate, where the hydrogen atoms at the 2,2 positions are replaced with deuterium. This compound is often used in various scientific research applications due to its unique isotopic properties .
Wissenschaftliche Forschungsanwendungen
Methyl bromoacetate-2,2-d2 is widely used in scientific research due to its unique properties:
Wirkmechanismus
Target of Action
Methyl bromoacetate-2,2-d2 is an alkylating agent . It primarily targets phenol and amino groups . It is commonly used as a reagent in the chemical modification of histidine .
Mode of Action
The compound interacts with its targets through alkylation . Alkylation involves the transfer of an alkyl group from the alkylating agent to its target. In the case of Methyl bromoacetate-2,2-d2, it transfers a methyl group to phenol and amino groups . This results in the modification of these groups, altering their chemical properties and functions.
Biochemical Pathways
It is known that the compound is used in the synthesis of vitamins and pharmaceutical drugs . This suggests that it may play a role in various biochemical pathways related to these substances.
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of Methyl bromoacetate-2,2-d2’s action are largely dependent on its role as an alkylating agent . By alkylating phenol and amino groups, it can modify the structure and function of these molecules, potentially leading to changes in cellular processes. It is also used in the synthesis of coumarins and cis-cyclopropane .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl bromoacetate-2,2-d2. For instance, its solubility in water suggests that it may be more effective in aqueous environments. The compound is incompatible with acids, bases, oxidizing agents, and reducing agents , indicating that these substances could negatively affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Methyl bromoacetate-2,2-d2 plays a significant role in biochemical reactions. It serves as a catalyst in the synthesis of polymers
Molecular Mechanism
It is known to be an alkylating agent, which means it can add an alkyl group to other molecules, such as phenol and amino groups . This can lead to changes in the properties of these molecules, potentially affecting their function and interactions with other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl bromoacetate-2,2-d2 can be synthesized through the bromination of methyl acetate-2,2-d2. The reaction typically involves the use of bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: Industrial production of methyl bromoacetate-2,2-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl bromoacetate-2,2-d2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.
Addition Reactions: Reagents such as amines, thiols, and alcohols are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.
Major Products:
Substitution Reactions: The major products are substituted acetates.
Addition Reactions: The products are addition compounds with nucleophiles.
Elimination Reactions: The major products are alkenes.
Vergleich Mit ähnlichen Verbindungen
Methyl bromoacetate: The non-deuterated form of methyl bromoacetate-2,2-d2.
Ethyl bromoacetate: A similar compound with an ethyl group instead of a methyl group.
Bromoacetic acid methyl ester: Another similar compound with slight variations in structure.
Uniqueness: Methyl bromoacetate-2,2-d2 is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in studies involving isotopic labeling and tracing, offering insights that are not possible with non-deuterated compounds .
Eigenschaften
IUPAC Name |
methyl 2-bromo-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHPLOFQATIDS-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583970 | |
| Record name | Methyl bromo(~2~H_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163886-16-6 | |
| Record name | Methyl bromo(~2~H_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163886-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)





![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)





